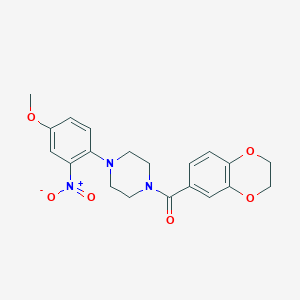![molecular formula C26H30N2O5S B4168355 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B4168355.png)
2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide
Overview
Description
2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as phosphodiesterase type 5 (PDE5) inhibitors, which are widely used for the treatment of erectile dysfunction. However, BAY 41-2272 has also been found to have other pharmacological effects, which have been the focus of much scientific research.
Mechanism of Action
2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 works by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that plays a key role in regulating vascular tone and smooth muscle relaxation. By inhibiting the breakdown of cGMP, 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 can increase the levels of cGMP in the pulmonary arteries, leading to vasodilation and improved blood flow.
Biochemical and Physiological Effects
In addition to its effects on the pulmonary vasculature, 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has also been shown to have other biochemical and physiological effects. For example, 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects. 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 is that it has been extensively studied in both in vitro and in vivo models, making it a well-characterized compound for use in laboratory experiments. However, one limitation of 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 is that it is not highly selective for PDE5, and can also inhibit other PDE isoforms. This lack of selectivity could potentially lead to off-target effects and limit the usefulness of 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 in certain experimental contexts.
Future Directions
There are many potential future directions for research on 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272. One area of interest is the use of 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 in combination with other drugs for the treatment of PAH. Another area of interest is the development of more selective PDE5 inhibitors that could potentially have fewer off-target effects than 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272. Finally, there is ongoing research on the potential use of 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 in the treatment of other diseases, such as cancer and diabetes.
Scientific Research Applications
2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has been extensively studied for its potential therapeutic applications beyond the treatment of erectile dysfunction. One of the most promising applications of 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 is in the treatment of pulmonary arterial hypertension (PAH). PAH is a rare, progressive disease characterized by elevated blood pressure in the pulmonary arteries, which can lead to right heart failure and death. 2-(4-biphenylyloxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}propanamide 41-2272 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with PAH.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-5-28(6-2)34(30,31)23-16-17-25(32-4)24(18-23)27-26(29)19(3)33-22-14-12-21(13-15-22)20-10-8-7-9-11-20/h7-19H,5-6H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTPULOSLKSKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 3-methyl-5-[(4-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4168281.png)

![6-fluoro-4-(2-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4168288.png)

![3-amino-6-(3,4-dimethoxyphenyl)-N-2-pyrimidinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4168303.png)
![4',4',6',8'-tetramethyl-2,3,4,9-tetrahydro-4'H-spiro[beta-carboline-1,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4168305.png)
![2-{[4-allyl-5-(4-aminophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4168316.png)

![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4168330.png)
![ethyl 1,2-dimethyl-5-[(1-phenyl-1H-tetrazol-5-yl)methoxy]-1H-indole-3-carboxylate](/img/structure/B4168341.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4168360.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4168371.png)
![2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4168379.png)
![2-(4-biphenylyloxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4168386.png)